molecular formula C19H15N3O2S B11138755 N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11138755
M. Wt: 349.4 g/mol
InChI Key: URFBAQNMTDQPJN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that features a combination of furan, pyrrole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multicomponent reactions. One common approach is the one-pot three-component reaction, which involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde (or furan-2-carbaldehyde) in the presence of an ionic liquid medium such as [BMIM]OH at 75–80°C for 110–120 minutes . This method is advantageous due to its high yields, low reaction times, and environmentally friendly conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of green chemistry and multicomponent reactions are likely to be applied to scale up the synthesis. The use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of furan, pyrrole, and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H15N3O2S/c23-18(20-13-15-9-6-12-24-15)17-16(14-7-2-1-3-8-14)21-19(25-17)22-10-4-5-11-22/h1-12H,13H2,(H,20,23)

InChI Key

URFBAQNMTDQPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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